molecular formula C7H7ClN2OS B2573459 N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2169092-01-5

N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2573459
CAS No.: 2169092-01-5
M. Wt: 202.66
InChI Key: GSFICHBJWAYFSB-UHFFFAOYSA-N
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Description

N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-chloro-1,3-thiazole-2-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropylglycinamide
  • 5-Chloro-2-methylthiazole
  • 2-Aminothiazole-based compounds

Uniqueness

N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity or different pharmacokinetic profiles .

Properties

IUPAC Name

N-[(5-chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2OS/c1-2-6(11)9-4-7-10-3-5(8)12-7/h2-3H,1,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFICHBJWAYFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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